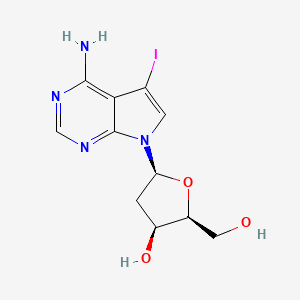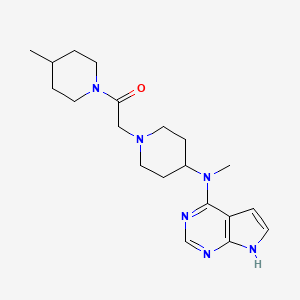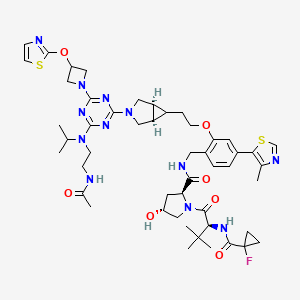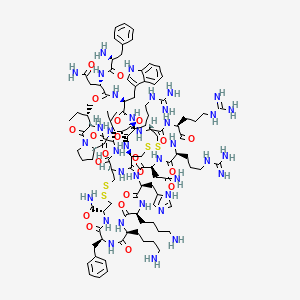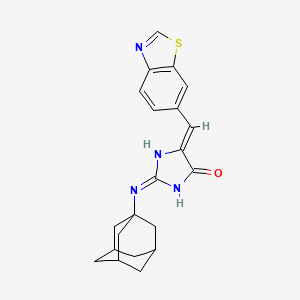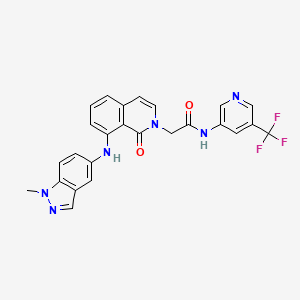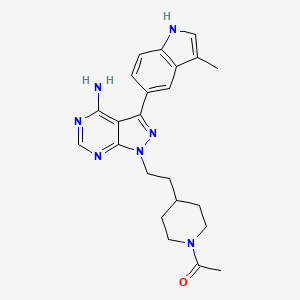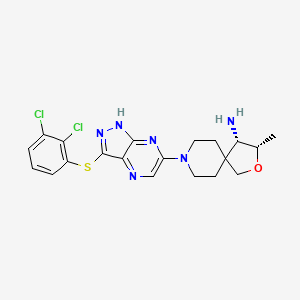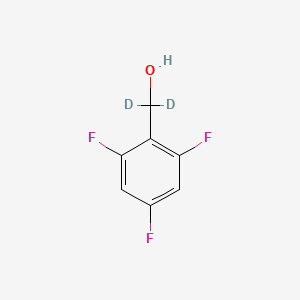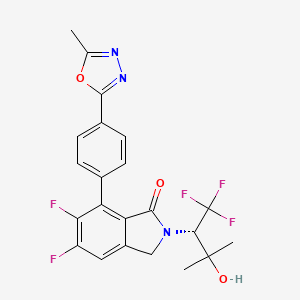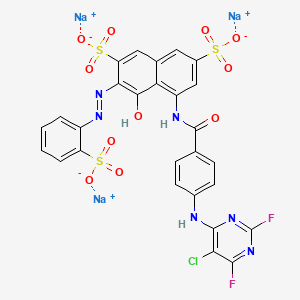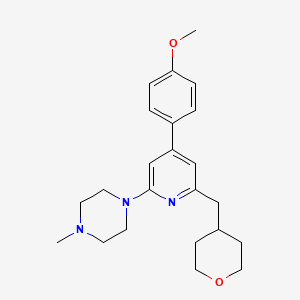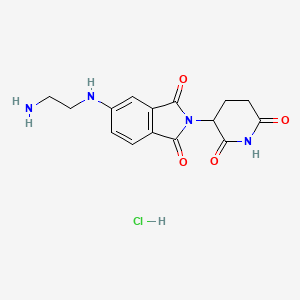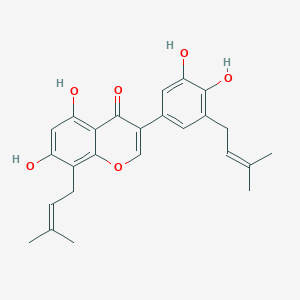
Glyurallin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glyurallin B can be isolated from the extracts of licorice through a series of chromatographic techniques . The process involves the use of solvents such as n-hexane, carbon tetrachloride, dichloromethane, ethyl acetate, and ethanol . The isolation process includes multiple steps of fractionation and purification using High-Performance Liquid Chromatography (HPLC) .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale isolation from natural sources .
Analyse Chemischer Reaktionen
Types of Reactions
Glyurallin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinones, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Glyurallin B has a wide range of scientific research applications:
Wirkmechanismus
Glyurallin B exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage . The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and prostaglandin E2 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyurallin A: Another flavonoid isolated from licorice with similar antioxidant properties.
Glyasperin B: An isoflavanone with antimutagenic activity.
Licoricidin: An isoflavan with anti-inflammatory properties.
Licoisoflavone B: An isoflavone with antioxidant activity.
Uniqueness
Glyurallin B is unique due to its potent antioxidant and anti-inflammatory activities, which are more pronounced compared to some of its similar compounds . Its ability to inhibit lipid peroxidation and modulate inflammatory pathways makes it a valuable compound in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
199331-53-8 |
|---|---|
Molekularformel |
C25H26O6 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-21(28)23(15)29)18-12-31-25-17(8-6-14(3)4)19(26)11-20(27)22(25)24(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3 |
InChI-Schlüssel |
DPLWUTYEBRKBLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


